molecular formula C17H21NO3S B5262845 N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B5262845
M. Wt: 319.4 g/mol
InChI Key: WYAGKQBNYDOFGN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide is an organic compound with the molecular formula C17H21NO3S This compound features a thiophene ring substituted with dimethyl groups and a carboxamide group, along with a 3,4-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with 4,5-dimethylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 3,4-dimethoxyphenyl ethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-10-12(3)22-9-14(10)17(19)18-11(2)13-6-7-15(20-4)16(8-13)21-5/h6-9,11H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAGKQBNYDOFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC(C)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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